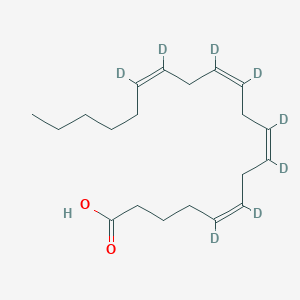

Acide arachidonique-d8

Vue d'ensemble

Description

L'acétate de zuretinol est un dérivé rétinoïde synthétique utilisé principalement dans le traitement des troubles visuels. Il est un substitut du 11-cis-rétinal, un composant crucial du cycle visuel. Ce composé a été étudié pour son potentiel à traiter les maladies rétiniennes causées par des mutations génétiques qui interfèrent avec la disponibilité du 11-cis-rétinal, telles que la rétinite pigmentaire et l'amaurose congénitale de Leber .

Applications De Recherche Scientifique

Zuretinol acetate has several scientific research applications, including:

Chemistry: Used as a model compound to study retinoid chemistry and reactions.

Biology: Investigated for its role in the visual cycle and its potential to restore visual function in retinal diseases.

Medicine: Explored as a treatment for retinal diseases such as retinitis pigmentosa and Leber congenital amaurosis. .

Industry: Utilized in the development of therapeutic agents for visual disorders.

Mécanisme D'action

Arachidonic Acid-d8, also known as (5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoic acid, is a deuterium-labeled form of Arachidonic Acid . It plays a crucial role in various biological processes, including inflammation and cell signaling .

Target of Action

Arachidonic Acid-d8 primarily targets the Arachidonic Acid (AA) cascade in the brain . This cascade is selectively targeted by mood stabilizers such as lithium, valproate, and carbamazepine . The AA cascade is also a common target for drugs or diet therapies in bipolar disorder .

Mode of Action

Arachidonic Acid-d8 interacts with its targets through a series of biochemical reactions. Chronic administration of mood stabilizers decreases the binding activity of activator protein-2, which in turn reduces the transcription, translation, and activity of its AA-selective calcium-dependent phospholipase A2 gene product . Valproate is a non-competitive inhibitor of long-chain acyl-CoA synthetase .

Biochemical Pathways

Arachidonic Acid-d8 affects several biochemical pathways. It is a precursor for all prostaglandins, thromboxanes, and leukotrienes . Virtually all cellular Arachidonic Acid is esterified in membrane phospholipids . The AA cascade is a common pathway affected by Arachidonic Acid-d8 .

Pharmacokinetics

Arachidonic Acid-d8 is hydrolyzed by a direct action of phospholipase A2 (PLA2) or through the combined action of phospholipase C and diacylglycerol lipase, and released into the cytoplasm . The cyclooxygenase reaction provokes a bisoxygenation of arachidonic acid to generate prostaglandin G2 (PGG2), which is then transformed into PGH2 through a peroxidase reaction .

Result of Action

Arachidonic Acid-d8 contributes to the development of inflammation as intercellular pro-inflammatory mediators . It also promotes the excitability of the peripheral somatosensory system, contributing to pain exacerbation . Arachidonic Acid-d8 for signaling purposes is derived by the action of group IVA cytosolic phospholipase A2 (cPLA2, 85 kDa), whereas inflammatory Arachidonic Acid-d8 is generated by the action of a low-molecular-weight secretory PLA2 (sPLA2, 14-18 kDa) .

Analyse Biochimique

Biochemical Properties

Arachidonic Acid-d8 interacts with several enzymes, proteins, and other biomolecules. It is a direct precursor of bioactive lipid metabolites of eicosanoids such as prostaglandins, leukotrienes, and epoxyeicosatrienoic acid . These are generated through three distinct enzymatic metabolic pathways: the cyclooxygenase pathway, lipoxygenase pathway, and cytochrome P450 pathway .

Cellular Effects

Arachidonic Acid-d8 has significant effects on various types of cells and cellular processes. It influences cell function by modulating the function of ion channels and several receptors and enzymes . It also plays a role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Arachidonic Acid-d8 exerts its effects at the molecular level through several mechanisms. It is involved in the generation of numerous pro-inflammatory and anti-inflammatory resolving mediators through enzymatic reactions catalyzed by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 . These interactions result in changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The effects of Arachidonic Acid-d8 change over time in laboratory settings. It has been shown to exhibit cardioprotective effects in diabetic myocardial ischemia, suggesting a departure from its known role in promoting ferroptosis

Dosage Effects in Animal Models

In animal models, the effects of Arachidonic Acid-d8 vary with different dosages. For instance, it has been shown to exhibit cardioprotective effects in diabetic models of myocardial ischemia

Metabolic Pathways

Arachidonic Acid-d8 is involved in several metabolic pathways. It is converted into eicosanoids that promote inflammation, blood clotting, and vasoconstriction, and epoxyeicosatrienoic (EET), which have vasodilatory and anti-inflammatory effects . It interacts with various enzymes and cofactors in these pathways .

Transport and Distribution

Arachidonic Acid-d8 is transported and distributed within cells and tissues. It is released by phospholipase A2, which cleaves and releases it from cell membranes . The distribution of Arachidonic Acid-d8 within cells and tissues is a complex process that involves various transporters and binding proteins .

Subcellular Localization

Arachidonic Acid-d8 is localized in various subcellular compartments. It is naturally found incorporated in phospholipids of the cell membrane

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : L'acétate de zuretinol est synthétisé par l'estérification du 9-cis-rétinol avec l'anhydride acétique. La réaction se produit généralement dans des conditions douces, avec un catalyseur tel que la pyridine pour faciliter le processus d'estérification. La réaction est effectuée à température ambiante et surveillée jusqu'à son achèvement .

Méthodes de production industrielle : Dans les milieux industriels, la production d'acétate de zuretinol implique des processus d'estérification à grande échelle. Les matières premières, le 9-cis-rétinol et l'anhydride acétique, sont combinés dans de grands réacteurs avec un catalyseur approprié. Le mélange réactionnel est ensuite purifié par distillation et cristallisation pour obtenir de l'acétate de zuretinol de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions : L'acétate de zuretinol subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'acétate de zuretinol peut être oxydé pour former du zuretinol, qui peut ensuite participer au cycle visuel.

Réduction : Le composé peut être réduit en 9-cis-rétinol dans des conditions spécifiques.

Substitution : Les groupes esters dans l'acétate de zuretinol peuvent être remplacés par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme le méthylate de sodium ou l'éthylate de sodium peuvent faciliter les réactions de substitution.

Principaux produits :

Oxydation : Zuretinol

Réduction : 9-cis-rétinol

Substitution : Divers dérivés rétinoïdes substitués.

4. Applications de la recherche scientifique

L'acétate de zuretinol a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la chimie et les réactions des rétinoïdes.

Biologie : Étudié pour son rôle dans le cycle visuel et son potentiel à restaurer la fonction visuelle dans les maladies rétiniennes.

Médecine : Exploré comme traitement des maladies rétiniennes telles que la rétinite pigmentaire et l'amaurose congénitale de Leber. .

Industrie : Utilisé dans le développement d'agents thérapeutiques pour les troubles visuels.

5. Mécanisme d'action

L'acétate de zuretinol agit comme un substitut du 11-cis-rétinal dans le cycle visuel. Il est converti en 9-cis-rétinol, qui participe ensuite au cycle visuel en formant l'isorhodopsine, un analogue de la rhodopsine. Ce processus aide à restaurer le cycle visuel et à améliorer la fonction visuelle chez les personnes atteintes de maladies rétiniennes causées par des déficiences en 11-cis-rétinal .

Composés similaires :

- Acétate de 9-cis-rétinyle

- β-carotène 9-cis

- Fenrétine

- Émixustat

- A1120

Comparaison : L'acétate de zuretinol est unique en son genre pour sa capacité à restaurer les niveaux de 11-cis-rétinal et à participer au cycle visuel. Contrairement aux autres composés, il peut être utilisé comme traitement oral, offrant une option de traitement non invasive pour les maladies rétiniennes. De plus, l'acétate de zuretinol a montré un potentiel dans le traitement d'un plus large éventail de maladies rétiniennes par rapport aux autres rétinoïdes .

Comparaison Avec Des Composés Similaires

- 9-cis-retinyl acetate

- 9-cis-β-carotene

- Fenretinide

- Emixustat

- A1120

Comparison: Zuretinol acetate is unique in its ability to restore 11-cis-retinal levels and participate in the visual cycle. Unlike other compounds, it can be used as an oral therapy, offering a non-invasive treatment option for retinal diseases. Additionally, zuretinol acetate has shown potential in treating a broader range of retinal diseases compared to other retinoids .

Propriétés

IUPAC Name |

(5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-/i6D,7D,9D,10D,12D,13D,15D,16D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXBAPSDXZZRGB-FBFLGLDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)O)/[2H])/[2H])/[2H])/CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

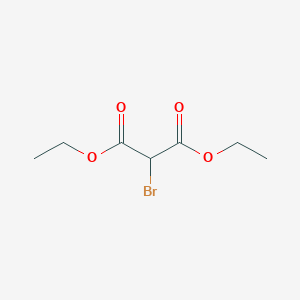

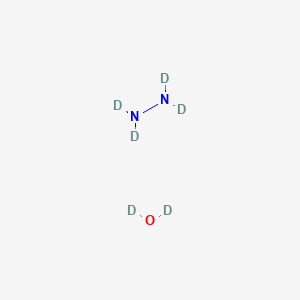

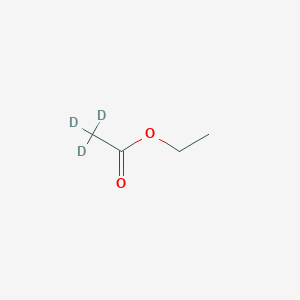

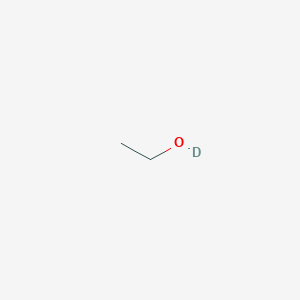

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.